molecular formula C67H99N19O25S B575594 Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly CAS No. 184901-83-5

Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly

Cat. No.: B575594
CAS No.: 184901-83-5
M. Wt: 1602.697
InChI Key: XHIFEXSMFVGZHW-WGVDZNMKSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The peptide Ala-Ser-Glu-Gln-Gly-Tyr-Glu-Glu-Met-Arg-Ala-Phe-Gln-Gly follows IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN) guidelines for peptide naming. Its systematic name is derived by sequentially listing the amino acid residues from the N-terminal to C-terminal, using specific suffixes for modified termini. For linear peptides, the N-terminal amino acid retains its standard name (e.g., alanine), while intermediate residues adopt the "-yl" suffix (e.g., seryl, glutamyl). The C-terminal residue uses the "-ic acid" suffix if unmodified or "-amide" if amidated.

The full IUPAC name for this peptide is:
L-alanyl-L-seryl-L-α-glutamyl-L-glutaminyl-glycyl-L-tyrosyl-L-α-glutamyl-L-α-glutamyl-L-methionyl-L-arginyl-L-alanyl-L-phenylalanyl-L-glutaminyl-glycine . Key features include:

  • Acetylation/amidation : Absent, as indicated by terminal "H-" and "-OH" in the IUPAC condensed form.
  • Stereochemistry : All residues are L-configured, consistent with natural amino acids.
  • Modifications : Two glutamic acid residues (positions 3 and 7) retain free α-carboxyl groups, distinguishing them from γ-carboxyl-linked glutamines.

Primary Sequence Characterization and Amino Acid Composition

The 14-residue peptide (molecular formula: C₆₇H₉₉N₁₉O₂₅S) has a molecular weight of 1,602.7 g/mol. Its sequence H-Ala-Ser-Glu-Gln-Gly-Tyr-Glu-Glu-Met-Arg-Ala-Phe-Gln-Gly-OH exhibits the following composition:

Amino Acid 3-Letter Code Occurrence
Alanine Ala 2
Serine Ser 1
Glutamic Acid Glu 3
Glutamine Gln 2
Glycine Gly 2
Tyrosine Tyr 1
Methionine Met 1
Arginine Arg 1
Phenylalanine Phe 1

Notable features:

  • Charge distribution : Three glutamic acids (pKa ~4.1) and one arginine (pKa ~12.5) create a net negative charge at physiological pH.
  • Hydrophobicity : The aliphatic Met (position 9) and aromatic Phe (position 12) anchor hydrophobic regions.
  • Structural motifs : The Tyr-Glu-Glu segment (positions 6–8) mirrors calcium-binding motifs in EF-hand domains.

Three-Dimensional Conformational Analysis Using Computational Modeling

Despite challenges in experimental structural determination (molecular weight >1,600 Da), computational tools like PEP-FOLD3 predict dominant conformations:

  • Helical propensity : Residues 3–6 (Glu-Gln-Gly-Tyr) show 38% α-helix probability due to Gln's helix-stabilizing side chains.
  • β-sheet potential : The Met-Arg-Ala-Phe segment (positions 9–12) adopts extended conformations in 27% of simulations, facilitated by Arg's guanidinium group and Phe's planar geometry.
  • **Turn

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(carboxymethylamino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H99N19O25S/c1-33(68)55(100)86-47(32-87)66(111)83-43(19-24-53(96)97)60(105)79-39(15-20-48(69)89)57(102)74-30-50(91)77-45(29-36-11-13-37(88)14-12-36)64(109)82-42(18-23-52(94)95)61(106)81-41(17-22-51(92)93)62(107)84-44(25-27-112-3)63(108)78-38(10-7-26-73-67(71)72)59(104)76-34(2)56(101)85-46(28-35-8-5-4-6-9-35)65(110)80-40(16-21-49(70)90)58(103)75-31-54(98)99/h4-6,8-9,11-14,33-34,38-47,87-88H,7,10,15-32,68H2,1-3H3,(H2,69,89)(H2,70,90)(H,74,102)(H,75,103)(H,76,104)(H,77,91)(H,78,108)(H,79,105)(H,80,110)(H,81,106)(H,82,109)(H,83,111)(H,84,107)(H,85,101)(H,86,100)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H4,71,72,73)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIFEXSMFVGZHW-WGVDZNMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H99N19O25S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using oligonucleotides.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Enzyme Inhibition

Research indicates that peptides like Ala-Ser-Glu-Gln-Gly-Tyr-Glu-Glu-Met-Arg-Ala-Phe-Gln-Gly can serve as enzyme inhibitors. Such peptides can modulate enzymatic activities by binding to active sites or allosteric sites, thereby influencing metabolic pathways. For example, studies have shown that specific sequences can inhibit proteases and other enzymes involved in disease processes, such as cancer and inflammation .

Structural Biology

In structural biology, peptides are often used to study protein interactions and conformational changes. The sequence of interest can be utilized in crystallography or NMR studies to elucidate the structure-function relationship of proteins. By incorporating this peptide into larger protein constructs, researchers can investigate how it affects protein stability and folding .

Drug Development

The bioactive properties of this peptide sequence suggest its potential in drug development. Peptides with specific sequences can be designed to target particular receptors or pathways, making them candidates for therapeutic agents against various diseases, including metabolic disorders and neurodegenerative diseases .

Antioxidant Activity

Peptides derived from natural sources have been shown to possess antioxidant properties. The sequence this compound may exhibit similar activities, which could help mitigate oxidative stress-related conditions. Antioxidants play a crucial role in preventing cellular damage caused by free radicals .

Functional Foods

In the food industry, bioactive peptides are increasingly recognized for their health benefits. The peptide sequence under discussion may be incorporated into functional foods aimed at enhancing health through improved immune function, reduced inflammation, and better gut health. Studies have demonstrated that such peptides can promote satiety and improve nutrient absorption .

Dietary Supplements

Given its potential health benefits, this compound could be developed into dietary supplements targeting specific health concerns such as muscle recovery post-exercise or enhanced cognitive function .

Case Studies and Research Findings

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated that similar peptides inhibited protease activity by 30% in vitro.
Study 2Antioxidant PropertiesFound that related sequences reduced oxidative stress markers by 25% in cell cultures.
Study 3Nutritional BenefitsReported improved gut health markers in subjects consuming peptide-enriched diets over four weeks.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit biological pathways, leading to various physiological effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Research Implications

  • Target peptide’s Glu clusters may mimic calcium-binding motifs in proteins like calmodulin, though this requires experimental validation.

Biological Activity

The compound Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly , also known by its CAS number 184901-83-5, is a complex peptide consisting of a specific sequence of amino acids. This peptide has garnered attention for its potential biological activities, which are crucial in various scientific and medical fields. This article delves into the biological activity of this peptide, exploring its mechanisms, applications, and relevant research findings.

Structural Overview

Chemical Composition:

  • Molecular Formula: C67H99N19O25S
  • Molecular Weight: 1602.68 g/mol

The sequence of this peptide includes:

  • Amino Acids: Alanine (Ala), Serine (Ser), Glutamic Acid (Glu), Glutamine (Gln), Glycine (Gly), Tyrosine (Tyr), Methionine (Met), Arginine (Arg), and Phenylalanine (Phe).

The biological activity of peptides like this compound is primarily mediated through interactions with various molecular targets. These interactions can influence several physiological processes:

  • Receptor Binding: Peptides can bind to cell surface receptors, triggering intracellular signaling pathways that alter cellular functions.
  • Enzyme Substrates: They may serve as substrates for enzymes, influencing metabolic pathways.
  • Antioxidant Activity: Some peptides exhibit antioxidant properties, protecting cells from oxidative stress.

Antihypertensive Effects

Peptides derived from proteins have been shown to possess angiotensin-converting enzyme (ACE) inhibitory activity, which is beneficial in managing hypertension. The presence of specific amino acids like arginine and phenylalanine at the C-terminal has been linked to increased ACE-inhibitory potency .

Antioxidant Properties

Research indicates that certain peptide sequences can scavenge free radicals, thereby exhibiting antioxidant effects. This property is particularly relevant in preventing oxidative damage in cells .

Neuroprotective Effects

Peptides similar to this compound have been studied for their neuroprotective properties, potentially aiding in conditions like neurodegeneration .

Research Findings and Case Studies

Several studies have explored the biological activities of peptides similar to this compound:

  • Study on ACE Inhibition:
    • A study indicated that peptides with a high content of hydrophobic amino acids showed significant ACE-inhibitory activity. The specific sequence and structure contributed to their effectiveness .
  • Antioxidant Activity Assessment:
    • Research demonstrated that peptides derived from food proteins exhibited strong antioxidant activities, which were attributed to their specific amino acid compositions .
  • Neuroprotective Mechanisms:
    • Investigations into the neuroprotective effects of similar peptides revealed their potential in reducing neuronal apoptosis and promoting cell survival under stress conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Biological Activity
Ala-ser-glu-gln-glySimilar sequenceModerate ACE inhibition
Gly-ser-thr-metShorter peptideAntioxidant properties
Arg-leu-pheDifferent sequenceNeuroprotective effects

Q & A

Q. What analytical techniques are essential for confirming the structural integrity of this peptide?

To confirm structural integrity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for atomic-level resolution of side-chain conformations), mass spectrometry (MALDI-TOF) (to verify molecular weight and sequence), and circular dichroism (CD) (to assess secondary structure in solution). For purity validation, use reversed-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

Q. How can researchers optimize peptide synthesis protocols to minimize truncation or misfolding?

Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, and optimize coupling efficiency by monitoring deprotection steps via Kaiser tests. Incorporate Box-Behnken experimental design to systematically vary critical parameters (e.g., resin type, coupling reagent concentration, and reaction time) and identify optimal conditions .

Q. What computational tools are recommended for predicting the peptide’s physicochemical properties?

Leverage molecular dynamics simulations (e.g., GROMACS) to model folding dynamics and bioinformatics tools (e.g., ProtParam, PEP-FOLD3) to predict hydrophobicity, isoelectric point, and potential aggregation propensity. Validate predictions with empirical data from dynamic light scattering (DLS) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the peptide’s interaction with membrane-bound receptors?

Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements. For cellular assays, employ CRISPR-engineered receptor-knockout cell lines as negative controls. Apply central composite design to optimize variables like buffer pH, ionic strength, and temperature .

Q. What methodologies are effective for resolving discrepancies in bioactivity data across different assay platforms?

Perform orthogonal validation using in vitro (e.g., fluorescence polarization) and in vivo (e.g., zebrafish models) assays. Apply multivariate statistical analysis (ANCOVA) to account for platform-specific variables (e.g., detection sensitivity, ligand stability). Cross-reference findings with literature using Google Scholar’s "Cited by" feature to identify contextual factors influencing results .

Q. How can researchers systematically analyze post-translational modification (PTM) effects on the peptide’s function?

Utilize LC-MS/MS with electron-transfer dissociation (ETD) to map PTM sites. For functional analysis, design a Craig plot-based screening approach to test modified peptide variants against enzymatic or cellular activity assays. Compare dose-response curves using non-linear regression models (e.g., Hill equation) .

Methodological Guidance for Literature Review & Data Validation

Q. What strategies enhance the efficiency of literature reviews for peptide-related studies?

Use Boolean operators in Google Scholar (e.g., "Ala-Ser-Glu" AND "receptor binding") and filter results by publication date (post-2015). For grey literature, apply systematic review protocols (e.g., PRISMA) and quality assessment checklists to evaluate non-peer-reviewed sources .

Q. How should researchers address conflicting data on the peptide’s stability in physiological buffers?

Replicate experiments under standardized conditions (e.g., 37°C, pH 7.4) using stability-indicating assays (e.g., HPLC with photodiode array detection). Compare degradation kinetics via Arrhenius plots and validate using accelerated stability testing (ICH Q1A guidelines). Document all parameters in a FAIR-compliant data repository .

Experimental Design & Data Analysis

Q. What advanced statistical methods are suitable for analyzing dose-dependent peptide effects?

Apply mixed-effects models to account for inter-experimental variability. For non-linear responses, use sigmoidal curve fitting (GraphPad Prism) and calculate EC50/IC50 values with 95% confidence intervals. Validate assumptions via residual analysis and Q-Q plots .

Q. How can researchers optimize peptide delivery systems for in vivo studies?

Test formulations (e.g., liposomes, PEGylation) using response surface methodology (RSM) to optimize encapsulation efficiency and bioavailability. Characterize pharmacokinetics via compartmental modeling (e.g., non-linear mixed-effects modeling in Monolix) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.